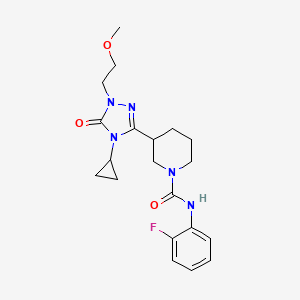

![molecular formula C9H5BrN2S2 B2907163 2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole) CAS No. 1396791-54-0](/img/structure/B2907163.png)

2-(Bromomethyl)benzo[1,2-d:3,4-d']bis(thiazole)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . It is part of the thiazole family, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” involves several strategies. One approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring . Another method involves the reaction of benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) and its 4,8-dibromo derivative with aromatic and heterocyclic compounds .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” was studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The reactivity of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” increases in aromatic nucleophilic substitution reactions and does not reduce the ability to undergo cross-coupling reactions . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” include a molecular weight of 228.109, a density of 1.7±0.1 g/cm3, a boiling point of 288.3±23.0 °C at 760 mmHg, and a melting point of 49ºC .Mécanisme D'action

Mode of Action

The mode of action of 2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole) involves its interaction with its targets, leading to changes in the target’s function . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .

Biochemical Pathways

The compound’s ability to undergo aromatic nucleophilic substitution reactions suggests it may interact with various biochemical pathways .

Result of Action

The compound’s ability to undergo aromatic nucleophilic substitution reactions suggests it may have a variety of potential effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The future directions for “2-(Bromomethyl)benzo[1,2-d:3,4-d’]bis(thiazole)” research could involve finding conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position . This could lead to the synthesis of unsymmetrically substituted isoBBT derivatives, potentially interesting compounds for organic photovoltaic components .

Propriétés

IUPAC Name |

2-(bromomethyl)-[1,3]thiazolo[5,4-e][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2S2/c10-3-7-12-5-1-2-6-8(9(5)14-7)11-4-13-6/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYCLJONUXDQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1N=C(S3)CBr)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)

![dimethyl 3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate](/img/structure/B2907093.png)

![5-methyl-N,2-diphenyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2907096.png)

![3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2907103.png)